Home > Products > Screening Compounds P34391 > 4-Chloro-1H-imidazo[4,5-c]pyridine
4-Chloro-1H-imidazo[4,5-c]pyridine - 2770-01-6

4-Chloro-1H-imidazo[4,5-c]pyridine

Catalog Number: EVT-1175234
CAS Number: 2770-01-6
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its structural similarity to the naturally occurring purine bases. This bicyclic system, which features a bridgehead nitrogen atom, serves as a versatile scaffold for the development of various therapeutic agents. The interest in this compound and its derivatives stems from their broad range of biological activities, including antidiabetic, antioxidant, and antimicrobial properties, among others123.

Applications in Various Fields

Antidiabetic and Antioxidant Applications

The synthesis and characterization of 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives have led to the identification of compounds with significant antidiabetic and antioxidant activities. These derivatives have been evaluated for their potential to inhibit protein glycation, a process implicated in the development of diabetic complications. Compounds with notable antiglycation activity have been identified, with some showing better activity than standard compounds like rutin. The antioxidant capacity of these derivatives has also been demonstrated, suggesting their utility in combating oxidative stress1.

Antimicrobial and Antiviral Applications

Imidazo[4,5-c]pyridine derivatives have been explored for their antimicrobial and antiviral properties. For example, certain derivatives have been synthesized and evaluated against various viruses, including human cytomegalovirus (HCMV), herpes simplex viruses (HSV1/HSV2), and varicella-zoster virus (VZV). The antiviral activity of these compounds highlights their potential as novel therapeutic agents in the treatment of viral infections6.

Antiulcer Agents

The substituted imidazo[4,5-c]pyridines have been identified as a new class of antiulcer agents. These compounds exhibit gastric antisecretory and cytoprotective properties, which are not attributed to histamine (H2) receptor antagonism or prostaglandin analogue activity. The potential involvement of H+/K+-ATPase enzyme inhibition in their mechanism of action suggests a novel approach to managing gastric ulcers4.

Enzyme Inhibitors and Receptor Ligands

The imidazo[4,5-c]pyridine scaffold has been utilized in the development of enzyme inhibitors and receptor ligands. The versatility of this heterocyclic ring system allows for the creation of a wide array of analogues with varying pharmacological properties. These compounds have been studied for their roles as enzyme inhibitors, which could be beneficial in the treatment of diseases where enzyme modulation is required. Additionally, their function as receptor ligands opens up possibilities for their use in neurological and psychiatric disorders2.

1-Benzyl-4-alkylamino-1H-imidazo[4,5-c]pyridines

Compound Description: This series of compounds are 3-deaza analogues of the potent anticonvulsant purine, BW A78U [, ]. They were synthesized and tested for anticonvulsant activity against maximal electroshock-induced seizures in rats. While showing potent activity with i.p. ED50 ranging from 2 to 3.5 mg/kg, they exhibited higher toxicity compared to BW A78U [, ].

3-Deaza-5'-noraristeromycin

Compound Description: This compound, synthesized as its dihydrochloride salt ((-)-6), is an enantiospecific analogue of the antiviral agent 5'-noraristeromycin [, ]. Its synthesis started with 4-chloro-1H-imidazo[4,5-c]pyridine reacting with (+)-(1R,4S)-4-hydroxy-2-cyclopenten-1-yl acetate [, ]. While showing an antiviral activity profile similar to 5'-noraristeromycin, it exhibited lower potency. It also demonstrated inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, but weaker than 5'-noraristeromycin [, ].

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

Compound Description: This compound, denoted as JNJ 54166060 (1), acts as a potent P2X7 receptor antagonist []. It was developed as part of a series of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists to address affinity and stability issues []. Notably, it demonstrated potent P2X7 antagonism (ED50 = 2.3 mg/kg in rats), high oral bioavailability, low-moderate clearance in preclinical species, acceptable safety margins in rats, and a predicted human dose of 120 mg of QD [].

4-Amino-1-(2(S)-hydroxy-3(R)-nonyl)-1H-imidazo[4,5-c]pyridine (3-deaza-(+)-EHNA) and C1' derivatives

Compound Description: 3-deaza-(+)-EHNA (15) and its 1'-fluoro (14) and 1'-hydroxy (12) derivatives were synthesized and evaluated for adenosine deaminase inhibitory activity []. Notably, 3-deaza-(+)-EHNA demonstrated almost twice the activity of its racemate, while the 1'-fluoro derivative exhibited comparable activity to 3-deaza-(+)-EHNA [].

N-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)benzenesulfonamide

Compound Description: This compound is characterized by its crystal structure, revealing two molecules in the asymmetric unit with varying dihedral angles between the imidazo[4,5-c]pyridine system and the terminal phenyl ring []. It forms dimers linked by N—H⋯N hydrogen bonds and further interacts with other dimers through C—H⋯O and C—H⋯Cl interactions to create a three-dimensional network. Additionally, it exhibits aromatic π–π stacking interactions [].

1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea

Compound Description: This compound is also characterized by its crystal structure, revealing a planar 1H-imidazo[4,5-c]pyridine ring system []. The structure is stabilized by an intramolecular N—H⋯N hydrogen bond, and molecules are linked into inversion dimers via N—H⋯O hydrogen bonds []. Further interactions include π–π interactions between imidazole rings [].

1H-imidazo[4,5-c]pyridine

Compound Description: This compound is the core structure of the related compounds discussed. It is synthesized from 2-chloro-3,4-diaminopyridine via 4-chloro-1H-imidazo[4,5-c]pyridine or through an alternative method using 1H-imidazo[4,5-c]pyridine 5-oxide as a key intermediate [].

1-Methyl-1H-imidazo[4,5-c]pyridine-2(3H)-thione

Compound Description: This compound and its derivatives, synthesized from imidazo[4,5-c]pyridine-2(3H)-thione by reaction with various alkyl halides and substituted acetamides, were investigated for their activity as amplifiers of phleomycin against E. coli [].

6-[(Hydroxyimino)phenyl)]methyl]-1-[(1-methylethyl)sulfonyl]-1H-imidazo[4,5-b]pyridin-2-amine

Compound Description: This compound, an aza analogue of enviroxime, was synthesized from 6-hydroxynicotinic acid in eight steps and evaluated for antiviral activity against rhinovirus 1B and poliovirus type 1, but showed no activity [].

1-(2-Pyridyl)imidazolidin-2-one and 1-(2-Pyridyl)-2,3,7,8-tetrahydro-1H-imidazo[2,1-b][1,3,5]triazepin-5(6H)-one Derivatives

Compound Description: Libraries of these compounds were synthesized from substituted pyridine or quinoline N-oxides and 2-chloro-4,5-dihydroimidazole []. These compounds were then screened for in vitro cytotoxic activity against various human tumor cell lines [].

2-[4-(5-Methyl-1H-imidazol-4-yl)-piperidin-1-yl]-4,5-dihydro-imidazo[4,5,1-i,j]quinolin-6-one (BYK49187)

Compound Description: This compound, BYK49187, acts as a potent poly(ADP-ribose) polymerase (PARP) inhibitor, exhibiting significant cardioprotective effects in a rat model of myocardial infarction [].

6-Chloro-8-hydroxy-2,3-dimethyl-imidazo-[1,2-α]-pyridine (BYK20370)

Compound Description: This compound, BYK20370, is a weaker PARP inhibitor compared to BYK49187 and did not exhibit cardioprotective effects in the same rat model of myocardial infarction [].

3-Deazapurine Ribonucleosides

Compound Description: A series of 3-deazapurine ribonucleosides (5a-5l) containing various C-substituents at the 6-position were synthesized using 6-chloro-3-deazapurine ribonucleoside as a key intermediate [, ]. Despite the structural modifications, these ribonucleosides did not exhibit significant cytostatic or antiviral activity [, ].

2-[(Aryl)methyl]sulfinyl-1H-imidazo[4,5-c]pyridine

Compound Description: This compound exhibits antiosteoporotic activity and was synthesized using a novel oxidation process involving NCS under mild conditions [].

6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile Derivatives

Compound Description: These derivatives are identified as cathepsin K and S inhibitors, potentially beneficial for treating osteoporosis, atherosclerosis, inflammation, immune disorders, and chronic pain [, ].

(S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate dihydrate (PD123319)

Compound Description: This compound, PD123319, is a non-peptide Angiotensin II antagonist. An improved synthesis of this compound was reported [].

2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine

Compound Description: This compound, identified as LY175326, is a cardiotonic agent with both inotropic and vasodilator activities. Procedures for synthesizing this compound and its labeled forms (14C and 18O) have been described [, ].

Imidazo[4,5-c]pyridine-piperidine Hybrids

Compound Description: A series of novel hybrid molecules combining imidazo[4,5-c]pyridines and piperidines were synthesized and evaluated for their anticancer potential. Some of these compounds demonstrated promising in vitro activity against MCF-7 and A549 cancer cell lines [].

2-(3-Methoxy-5-methylsulfinyl-2-thienyl)-1H-imidazo-(4,5-c)-pyridine HCl (HN-10200)

Compound Description: HN-10200 and its derivatives, the sulfide (HN-10201) and sulfone (HN-10202), were investigated for their inhibitory effects on phosphodiesterase (PDE) isoenzymes isolated from failing human hearts. While they showed nonselective inhibition of PDE I-IV, HN-10200 had minimal inotropic effects in failing human heart preparations [].

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acids (Spinacines)

Compound Description: These compounds are derivatives of the naturally occurring amino acid spinacine, synthesized via the Pictet-Spengler reaction of N-substituted histidines [, , ]. They exhibit antihypertensive activity [].

2-(1H-imidazo-[4,5-c]-pyridine-2-yl)-6-methoxyphenol

Compound Description: The crystal structure of this compound has been determined, providing insights into its structural features [].

2,4,6-Tris(1H-imidazo[4,5-c]pyridin-2-yl)pyridine

Compound Description: This compound was synthesized from pyridine-2,4,6-tricarboxylic acid and 3,4-diaminopyridine under microwave irradiation using polyphosphoric acid as a catalyst and solvent [].

1H-imidazo[4,5-c]quinolin-4-amine Derivatives

Compound Description: Various derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been explored for their activity as A3 adenosine receptor (A3AR) modulators, demonstrating potential as bronchodilators, allosteric enhancers, and anti-inflammatory agents [, , , , , , , ].

Classification and Sources

4-Chloro-1H-imidazo[4,5-c]pyridine is classified as a nitrogen-containing heterocyclic compound. It is synthesized from various precursors, often involving substituted pyridines or imidazoles. The compound's structural uniqueness contributes to its reactivity and interaction with biological targets, making it a subject of research in pharmacology and medicinal chemistry.

Synthesis Analysis

The synthesis of 4-Chloro-1H-imidazo[4,5-c]pyridine can be achieved through several methods. A notable approach involves the cyclization of 2-amino-pyridine derivatives with appropriate reagents.

Synthetic Methods

  1. Cyclization Reactions:
    • One effective method includes the reaction of 2-amino-3-chloropyridine with formic acid or other activating agents under controlled conditions to facilitate the formation of the imidazole ring.
    • Microwave-assisted synthesis has also been explored, providing increased efficiency and yield compared to traditional heating methods.
  2. Reagents:
    • Common reagents used in these syntheses include phosphorus oxychloride for chlorination steps and various catalysts to enhance reaction rates.
  3. Yield and Purification:
    • The yields from these reactions typically range from moderate to high (40%–90%), depending on the conditions and reagents used. Purification often involves recrystallization or chromatography techniques.
Molecular Structure Analysis

Structural Characteristics

4-Chloro-1H-imidazo[4,5-c]pyridine features a fused bicyclic structure composed of an imidazole ring and a pyridine ring.

  • Molecular Formula: C7_7H5_5ClN2_2
  • Molecular Weight: Approximately 158.58 g/mol
  • Key Structural Features:
    • The presence of a chlorine atom at the 4-position of the imidazole ring significantly influences its chemical properties and reactivity.
    • The nitrogen atoms in the rings contribute to its basicity and ability to form coordination complexes.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure:

  • NMR: Characteristic peaks corresponding to hydrogen atoms in different environments within the fused rings.
  • IR: Absorption bands indicative of C=N stretching and aromatic C–H bending.
Chemical Reactions Analysis

4-Chloro-1H-imidazo[4,5-c]pyridine participates in various chemical reactions due to its electrophilic nature:

  1. Nucleophilic Substitution:
    • The chlorine atom can be substituted by nucleophiles, leading to derivatives that may exhibit enhanced biological activity.
  2. Condensation Reactions:
    • It can undergo condensation with aldehydes or ketones to form more complex structures, which are valuable in medicinal chemistry.
  3. Reactivity with Biological Targets:
    • The compound has shown promise in binding interactions with enzymes such as glucosamine-6-phosphate synthase, indicating potential therapeutic applications against fungal infections .
Mechanism of Action

The mechanism of action for compounds like 4-Chloro-1H-imidazo[4,5-c]pyridine often involves interaction with specific biological targets:

  • Enzyme Inhibition:
    • It acts as an inhibitor for certain enzymes by binding to active sites or allosteric sites, thereby disrupting normal enzymatic activity.
  • Binding Affinity:
    • Studies have indicated that modifications on the imidazo[4,5-c]pyridine scaffold can enhance binding affinity towards targets such as nitric oxide synthase isoforms .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Ranges from approximately 203 °C to 205 °C depending on purity.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and tetrahydrofuran but may have limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to strong bases or acids which can lead to degradation.
Applications

The applications of 4-Chloro-1H-imidazo[4,5-c]pyridine span various fields:

  1. Pharmaceutical Development:
    • It serves as a scaffold for designing new drugs targeting infectious diseases, particularly those caused by resistant pathogens .
  2. Biological Research:
    • Used in studies exploring enzyme inhibition mechanisms and structure-activity relationships for developing novel therapeutics.
  3. Material Science:
    • Investigated for potential use in organic electronics due to its unique electronic properties derived from the heterocyclic structure .

Properties

CAS Number

2770-01-6

Product Name

4-Chloro-1H-imidazo[4,5-c]pyridine

IUPAC Name

4-chloro-1H-imidazo[4,5-c]pyridine

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

InChI

InChI=1S/C6H4ClN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10)

InChI Key

DHJMLXBBZRWBPW-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1NC=N2)Cl

Synonyms

4-Chloro-3H-imidazo[4,5-c]pyridine; 6-Chloro-3-deazapurine; NSC 611236

Canonical SMILES

C1=CN=C(C2=C1NC=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.